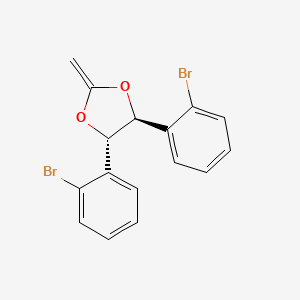
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- is a chiral compound with significant importance in organic synthesis. It is characterized by its unique structure, which includes two bromophenyl groups and a methylene group attached to a dioxolane ring. This compound is often used in various chemical reactions due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- typically involves the reaction of 2-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The methylene group is introduced through a Wittig reaction, where a phosphonium ylide reacts with the aldehyde group to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. It can also participate in redox reactions, where it undergoes oxidation or reduction to form different products. The pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4R,5R)-: The enantiomer of the compound with similar chemical properties but different stereochemistry.
1,3-Dioxolane, 4,5-bis(2-chlorophenyl)-2-methylene-: A similar compound with chlorine atoms instead of bromine.
1,3-Dioxolane, 4,5-bis(2-fluorophenyl)-2-methylene-: A similar compound with fluorine atoms instead of bromine.
Uniqueness
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- is unique due to its specific stereochemistry and the presence of bromine atoms, which make it highly reactive in substitution reactions. Its chiral nature also makes it valuable in asymmetric synthesis, where the stereochemistry of the product is crucial.
Properties
CAS No. |
191283-27-9 |
|---|---|
Molecular Formula |
C16H12Br2O2 |
Molecular Weight |
396.07 g/mol |
IUPAC Name |
(4S,5S)-4,5-bis(2-bromophenyl)-2-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C16H12Br2O2/c1-10-19-15(11-6-2-4-8-13(11)17)16(20-10)12-7-3-5-9-14(12)18/h2-9,15-16H,1H2/t15-,16-/m0/s1 |
InChI Key |
QZSRZQVFSBBLRH-HOTGVXAUSA-N |
Isomeric SMILES |
C=C1O[C@H]([C@@H](O1)C2=CC=CC=C2Br)C3=CC=CC=C3Br |
Canonical SMILES |
C=C1OC(C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
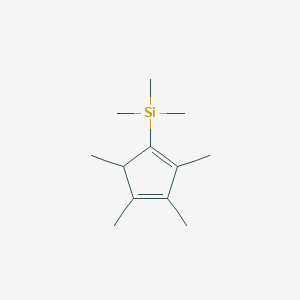
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)
![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
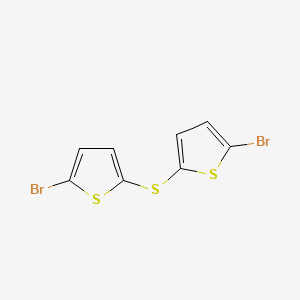
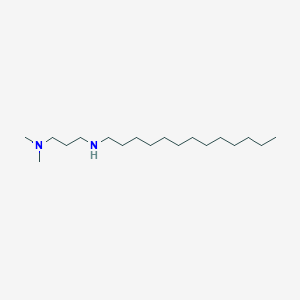

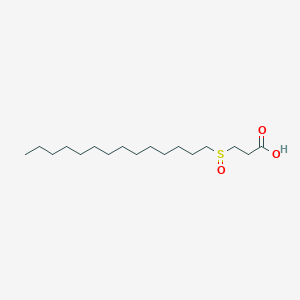
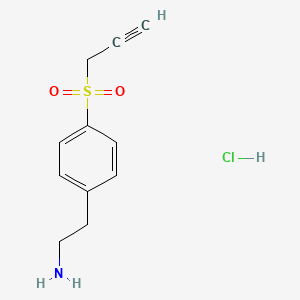
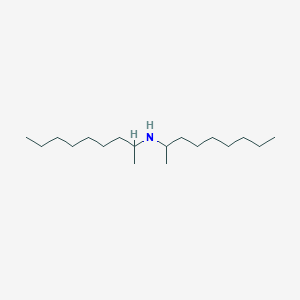
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
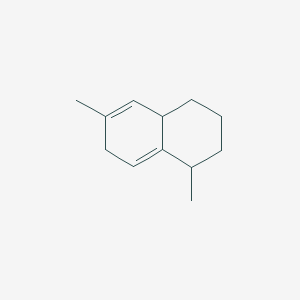
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
